Mz438

描述

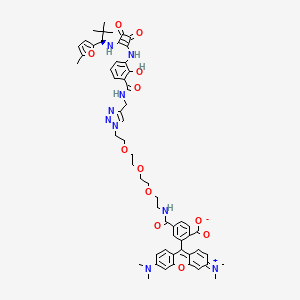

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a structurally complex molecule featuring:

- A xanthene core substituted with dimethylamino and dimethylazaniumylidene groups, which confer cationic and fluorescent properties.

- A polyethylene glycol (PEG)-like triazole-ether chain, enhancing solubility and biocompatibility.

- A terminal benzoate ester and carbamoyl group, which may serve as conjugation sites for drug delivery or targeting .

属性

分子式 |

C57H63N9O12 |

|---|---|

分子量 |

1066.2 g/mol |

IUPAC 名称 |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C57H63N9O12/c1-33-12-19-44(77-33)53(57(2,3)4)61-49-48(51(68)52(49)69)60-43-11-9-10-41(50(43)67)55(71)59-31-35-32-66(63-62-35)21-23-75-25-27-76-26-24-74-22-20-58-54(70)34-13-16-38(56(72)73)42(28-34)47-39-17-14-36(64(5)6)29-45(39)78-46-30-37(65(7)8)15-18-40(46)47/h9-19,28-30,32,53H,20-27,31H2,1-8H3,(H5-,58,59,60,61,62,63,67,68,69,70,71,72,73)/t53-/m0/s1 |

InChI 键 |

ULWWLGSAYMCWBM-DTSDQNDWSA-N |

手性 SMILES |

CC1=CC=C(O1)[C@@H](C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |

规范 SMILES |

CC1=CC=C(O1)C(C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

Mz438 的合成涉及从共结晶的细胞内 CXCR2 拮抗剂开始的一系列化学反应。 该过程包括四甲基罗丹明 (TAMRA) 标记的掺入,这对其荧光特性至关重要 . 详细的合成路线和反应条件通常是专有的,可能涉及有机合成的多个步骤,包括官能团的保护和脱保护、偶联反应和纯化步骤。

工业生产方法

This compound 的工业生产方法没有得到广泛的记录,因为它主要用于研究目的。 大规模合成可能会遵循与实验室合成类似的步骤,并针对产量和纯度进行优化。

化学反应分析

反应类型

Mz438 主要经历的是结合相互作用,而不是像氧化或还原这样的传统化学反应。 它的主要功能是选择性地结合到 CXCR2 的细胞内变构结合位点 .

常用试剂和条件

This compound 的合成涉及四甲基罗丹明等试剂,以及各种有机溶剂和催化剂。 条件通常很温和,以保持荧光标记的完整性和化合物的结合亲和力 .

形成的主要产物

科学研究应用

Mz438 广泛用于科学研究,以研究 CXCR2 的药理学。 其应用包括:

作用机制

Mz438 通过结合到 CXCR2 的细胞内变构结合位点而发挥作用。 这种结合稳定了受体的非活性构象,导致与正构激动剂产生负协同作用,并对细胞内转导器结合产生空间阻断。 这种特定 GPCR 调节的双重机制使 this compound 成为研究 CXCR2 药理学的宝贵工具 .

相似化合物的比较

Structural and Functional Analogues

Xanthene Derivatives

The xanthene core is shared with fluorescein and rhodamine dyes. However, the dimethylazaniumylidene group in the target compound introduces a permanent positive charge, enhancing cellular uptake compared to neutral fluorescein derivatives. This modification may also stabilize fluorescence in acidic environments (e.g., lysosomes) .

1,3,4-Oxadiazole-Containing Compounds

Compounds like 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () exhibit broad antimicrobial activity. While the target compound lacks an oxadiazole ring, its cyclobutenedione moiety may mimic similar electronic properties, enabling interactions with bacterial enzymes or DNA gyrase .

Spirocyclic Benzothiazole Derivatives

Spiro compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () demonstrate structural complexity akin to the target compound. Both feature aromatic heterocycles and tertiary amines, which are critical for π-π stacking and hydrogen bonding with biological targets. However, the PEG-like chain in the target compound likely reduces aggregation compared to rigid spiro systems .

Electronic and Conformational Analysis

Computational studies using Tanimoto similarity metrics () could quantify its overlap with known bioactive molecules, though its unique PEG-triazole linker may reduce similarity scores despite functional parallels .

生物活性

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a complex organic molecule characterized by its intricate structure, which includes a xanthene core and various functional groups such as dimethylamino and carbamoyl moieties. This complexity suggests potential biological activities that merit investigation.

Structural Overview

The systematic name of this compound reflects its multifaceted nature. Key structural features include:

- Xanthene Core : Provides a fluorescent property.

- Dimethylamino Group : Often associated with increased solubility and biological activity.

- Carbamoyl Moieties : Potentially involved in various biochemical interactions.

Biological Activity

Research indicates that compounds with similar structures frequently exhibit significant biological activities. The following table summarizes some related compounds and their known biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Rhodamine B | Xanthene derivative with a carboxylic acid group | Fluorescent dye, antimicrobial |

| Paclitaxel | Complex polycyclic structure with antitumor activity | Anticancer agent |

| Methylene Blue | Phenothiazine derivative with redox properties | Antimicrobial, dye |

The original compound's structure suggests it may possess unique properties that could be explored for medicinal chemistry applications.

Mechanistic Insights

The reactivity of the compound can be attributed to its functional groups. Interaction studies are crucial for understanding how this compound behaves in biological systems. For instance:

- Oxidative Stress Response : Similar compounds have been shown to influence neuronal cell death induced by oxidative stress, suggesting potential neuroprotective effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that may include the condensation of various precursors. Understanding the SAR is vital for optimizing its biological activity. Compounds with specific alkyl chain lengths have been noted to significantly suppress neuronal cell death, highlighting the importance of structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。